molecular formula C4H9NO2 B15319280 3-Isoxazolidinemethanol CAS No. 82409-19-6

3-Isoxazolidinemethanol

Cat. No.: B15319280
CAS No.: 82409-19-6
M. Wt: 103.12 g/mol
InChI Key: DJMXUNZEXAHTDQ-UHFFFAOYSA-N
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Description

3-Isoxazolidinemethanol is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolidinemethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of alkenes or alkynes with nitrile oxides, which can be generated in situ from aldoximes using oxidizing agents such as iron(III) nitrate. The reaction conditions often involve refluxing in solvents like acetone or acetophenone .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Catalysts such as copper(I) or ruthenium(II) may be employed to enhance the efficiency of the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolidinemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazolidinones, while reduction can produce different alcohol derivatives .

Scientific Research Applications

3-Isoxazolidinemethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 3-Isoxazolidinemethanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Isoxazolidinemethanol is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

1,2-oxazolidin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMXUNZEXAHTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313585
Record name 3-Isoxazolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82409-19-6
Record name 3-Isoxazolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82409-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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